molecular formula C34H31N5O5Si B1150310 PA Janelia Fluor? 646, SE

PA Janelia Fluor? 646, SE

Cat. No.: B1150310
M. Wt: 617.74
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Molecular Probes for Live-Cell and Super-Resolution Imaging

The ability to visualize cellular processes as they happen is fundamental to understanding biology. The journey of fluorescent probes began with naturally occurring molecules and has since evolved into a sophisticated field of synthetic chemistry. Early fluorescent labels, while groundbreaking, often suffered from limitations such as low brightness, rapid photobleaching (fading under illumination), and toxicity to cells, which restricted their use in long-term, live-cell imaging. worldscientific.comresearchgate.net

The advent of super-resolution microscopy (SRM), which bypasses the diffraction limit of light, created a pressing need for a new generation of probes. researchgate.netacs.org Techniques like Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Single-Molecule Localization Microscopy (SMLM) required fluorophores with enhanced photophysical properties. acs.orgdicp.ac.cn This demand spurred the development of brighter, more photostable, and cell-permeable small-molecule dyes, which significantly outperform their predecessors and even many fluorescent proteins. worldscientific.comdicp.ac.cnbiorxiv.org These advanced probes are crucial for generating the high-quality, high-signal-to-noise ratio images necessary to resolve subcellular structures at the nanoscale. researchgate.net

Significance of Photoactivatable Fluorophores in Spatiotemporal Control of Fluorescence

Photoactivatable fluorophores (PAFs) represent a significant leap forward, offering precise control over fluorescence in both space and time. mdpi.comnih.gov These molecules are designed to remain in a non-fluorescent, or "caged," state until they are activated by a specific wavelength of light. nsf.govthermofisher.com Upon illumination, a photochemical reaction, often the cleavage of a "caging" group, irreversibly converts the probe into a brightly fluorescent form. rsc.orgnih.gov

This on-demand activation is the cornerstone of techniques like Photoactivated Localization Microscopy (PALM). mdpi.comnsf.gov By using a low-power activation laser, researchers can turn on a sparse, random subset of probes at any given moment. These individual, well-separated molecules can then be imaged and their positions determined with nanometer precision. nsf.govacs.org By repeating this process over thousands of cycles of activation, imaging, and bleaching, a composite super-resolution image is constructed. mdpi.com This spatiotemporal control is invaluable for tracking the movement of single molecules and for minimizing background fluorescence, thereby dramatically improving image contrast and resolution in dense cellular environments. biorxiv.orgnih.gov

Overview of Janelia Fluor Dye Innovations in Bioimaging Technologies

Developed at the Howard Hughes Medical Institute's Janelia Research Campus, the Janelia Fluor® (JF) dyes are a class of high-performance, cell-permeable fluorescent probes. biorxiv.orgjanelia.org The key innovation behind these dyes was the substitution of the traditional dimethylamino groups found in classic rhodamine dyes with four-membered azetidine (B1206935) rings. biorxiv.orgjanelia.org This structural modification resulted in dyes that are substantially brighter and more photostable than conventional fluorophores. janelia.orgjanelia.org

The Janelia Fluor® platform is modular, allowing for the fine-tuning of spectral and chemical properties to suit a wide range of imaging applications, from live-cell single-particle tracking (SPT) to deep-tissue imaging. janelia.org The family includes dyes that span the visible and near-infrared spectrum. janelia.org The development of photoactivatable versions, such as PA Janelia Fluor™ 646, extended the utility of these already powerful tools, combining their exceptional brightness with the precise control of photoactivation for advanced techniques like sptPALM (single-particle tracking PALM). biorxiv.orgnih.gov

Properties

Molecular Formula

C34H31N5O5Si

Molecular Weight

617.74

Synonyms

2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate

Origin of Product

United States

Mechanistic Basis of Photoactivation in Janelia Fluor Dyes for Research Applications

Photoactivation Principles Enabling High-Density Localization Microscopy

Photoactivated Localization Microscopy (PALM) and related techniques rely on the temporal separation of fluorescence signals from individual molecules that are spatially closer than the diffraction limit. pnas.org This is achieved by using photoactivatable probes like PA Janelia Fluor® 646, SE, which are initially in a non-fluorescent or "dark" state. bio-techne.com

The core principle involves the stochastic activation of a sparse subset of these molecules using a low-power laser of a specific wavelength (e.g., 405 nm). fsu.edutocris.com Once activated, these few, well-separated molecules can be excited by another laser, and their emitted fluorescence is captured. Because only a small number of molecules are "on" at any given time, their individual positions can be determined with high precision by fitting their point-spread functions to a Gaussian function. fsu.edu These molecules are then photobleached or return to a dark state, and a new subset is activated. This cycle is repeated thousands of times until a high-density map of molecular localizations is built, generating a super-resolved image. news-medical.net

A key requirement for effective high-density localization microscopy is a high contrast ratio between the fluorescent "on" state and the non-fluorescent "off" state. fsu.edu PA Janelia Fluor® 646, SE exhibits a very low level of fluorescence before photoactivation, contributing to a high signal-to-noise ratio and minimizing background interference. tocris.comfishersci.be Furthermore, the efficiency of photoconversion for PA Janelia Fluor® 646, SE has been observed to improve substantially upon conjugation to proteins. tocris.comfishersci.be This property is highly advantageous for specifically imaging target proteins within a dense cellular environment.

A related phenomenon known as proximity-assisted photoactivation (PAPA) has been observed with Janelia Fluor dyes. nih.govbiorxiv.org In PAPA, the excitation of a "sender" fluorophore can lead to the reactivation of a nearby "receiver" fluorophore (like a Janelia Fluor 646 derivative) from a dark state. nih.gov This process is distinct from direct photoactivation and can be used to study molecular interactions at the nanoscale. nih.govbiorxiv.org

Spectroscopic Transitions Driving Fluorescent State Induction

The transition of PA Janelia Fluor® 646, SE from a non-fluorescent to a fluorescent state is driven by a specific light-induced chemical transformation. Initially, the dye exists in a "caged" form, rendering it non-fluorescent. biorxiv.org This is achieved through the incorporation of a spirocyclic diazoketone group. biorxiv.org

Upon irradiation with light of an appropriate wavelength, typically in the violet range (365 nm - 405 nm), the diazoketone moiety undergoes a chemical reaction. tocris.comglpbio.comtargetmol.com This process leads to the cleavage of a carbon-nitrogen bond within the diazoketone group, resulting in the formation of the fluorescent silicon-rhodamine (SiR) core. This "uncaged" form is the active, fluorescent state of the dye.

Once activated, PA Janelia Fluor® 646, SE exhibits distinct absorption and emission spectra in the far-red region of the spectrum. tocris.com This is a significant advantage as it minimizes autofluorescence from cellular components, which is typically more pronounced at shorter wavelengths. The specific spectral properties of the activated dye are crucial for designing multicolor imaging experiments, as it can be multiplexed with other photoactivatable dyes like PA Janelia Fluor® 549, SE, which has different spectral characteristics. tocris.comrndsystems.com

Photophysical Properties of Activated PA Janelia Fluor® 646

PropertyValueReference(s)
Activation Wavelength365 - 405 nm tocris.comglpbio.comtargetmol.com
Excitation Maximum (λabs)649 - 651 nm tocris.comrndsystems.com
Emission Maximum (λem)663 - 665 nm tocris.comrndsystems.com
Emission ColorRed rndsystems.com
Cell PermeabilityYes glpbio.comrndsystems.com

Influence of Photostability on Long-Term Imaging and Single-Molecule Observation

The photostability of a fluorophore is a critical parameter for long-term imaging and single-molecule studies, as it determines the total number of photons that can be detected from a single molecule before it is irreversibly photobleached. Janelia Fluor® dyes, in general, are known for their exceptional brightness and photostability compared to many other fluorescent dyes. news-medical.netjanelia.orgjanelia.org

PA Janelia Fluor® 646, SE retains the superior photostability of the Janelia Fluor® family, making it an excellent choice for applications that require extended observation times. rndsystems.combiorxiv.org This high photostability allows for the collection of a greater number of photons per localization event in PALM, which directly translates to improved localization precision. biorxiv.org For single-particle tracking (sptPALM), the enhanced photostability enables the tracking of individual molecules for longer durations, providing more detailed information about their dynamics. tocris.com Under ideal conditions, it has been reported that this dye can be used to track proteins for approximately 10-15 seconds. tocris.com

The development of JFX dyes, which are structural analogs of Janelia Fluor® dyes, has further improved photostability by incorporating deuterium (B1214612) into the alkylamino substituents of the rhodamine structure. promega.compromega.com This modification helps to inhibit photochemically induced spectral shifts and reduces irreparable photobleaching, extending the longevity of the fluorescent signal. promega.com The inherent photostability of the Janelia Fluor scaffold, including PA Janelia Fluor® 646, is a key factor that has enabled advanced imaging experiments, including long-term live-cell studies and the detailed observation of single molecules. janelia.org

Key Features of PA Janelia Fluor® 646, SE for Advanced Imaging

FeatureDescriptionReference(s)
Photoactivatable Initially non-fluorescent, can be switched to a fluorescent state with light. bio-techne.comtocris.com
High Brightness Emits a large number of photons upon excitation. rndsystems.combiorxiv.org
High Photostability Resistant to photobleaching, allowing for longer observation times. rndsystems.compromega.compromega.com
Far-Red Emission Minimizes cellular autofluorescence and allows for deep tissue imaging. tocris.com
Cell Permeable Can be used for imaging intracellular targets in live cells. news-medical.netrndsystems.com

Bioconjugation Strategies for Site Specific Labeling with Pa Janelia Fluor 646, Se

Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Ester Chemistry in Research Protocols

The most direct method for conjugating PA Janelia Fluor® 646, SE to proteins is through its N-hydroxysuccinimide (NHS) ester functional group. ptglab.comoup.comrndsystems.commedchemexpress.comtocris.comtargetmol.comfishersci.be This amine-reactive moiety readily forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide chain. oup.comrndsystems.commedchemexpress.comtocris.comtargetmol.comfishersci.be

The labeling protocol typically involves dissolving the PA Janelia Fluor® 646, SE in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) before adding it to the protein solution. The reaction is generally carried out in a buffer with a slightly alkaline pH (typically 7.2-8.5) to ensure that the primary amine groups on the protein are deprotonated and thus maximally nucleophilic. A common choice is a sodium bicarbonate or phosphate (B84403) buffer. The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein to achieve the desired degree of labeling while avoiding potential issues like protein precipitation or altered function due to excessive modification. Ratios often range from a 5 to 20-fold molar excess of the dye. thermofisher.com

Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C. thermofisher.com Following the reaction, unreacted dye is removed from the labeled protein conjugate, commonly through size-exclusion chromatography or dialysis. The efficiency of the labeling can be assessed using techniques like SDS-PAGE with in-gel fluorescence scanning to visualize the fluorescently tagged protein.

Table 1: Research Findings on Amine-Reactive Labeling with PA Janelia Fluor® 646, SE

Research AreaTarget ProteinKey Finding
Super-Resolution MicroscopyCollagen VI in cardiac tissuedSTORM imaging with PA Janelia Fluor® 646, SE-labeled antibodies provided enhanced structural detail compared to conventional microscopy.
Live-Cell ImagingHuntingtin aggregatesReal-time visualization of protein aggregation dynamics in neurodegenerative disease models.
Spatial TranscriptomicsGeneral cell labelingUsed for live-cell tagging, tracking, and isolation for subsequent spatial transcriptomic analysis. rndsystems.com

Integration with Genetically Encoded Protein Tags for Targeted Imaging

To overcome the potential for non-specific labeling inherent in targeting ubiquitous functional groups like amines, genetically encoded protein tags offer a powerful alternative for site-specific fluorescent labeling in living cells. These systems involve fusing the protein of interest to a "tag" protein that has been engineered to react with a specific chemical ligand. The PA Janelia Fluor® 646, SE can be chemically converted into a ligand for these tags, enabling highly specific visualization of the fusion protein. rndsystems.comnih.govresearchgate.nettocris.comtocris.comtocris.com

HaloTag System for PA Janelia Fluor 646, SE Conjugation

The HaloTag is a 33 kDa modified haloalkane dehalogenase derived from the bacterium Rhodococcus rhodochrous. ptglab.comwikipedia.orgnih.govacs.org It is engineered to form a highly specific and irreversible covalent bond with synthetic ligands that contain a chloroalkane linker. ptglab.comwikipedia.orgnih.govacs.org To utilize PA Janelia Fluor® 646 with this system, the dye's NHS ester is first reacted with an amine-functionalized chloroalkane linker. biorxiv.org This creates a new molecule: the PA Janelia Fluor® 646-HaloTag ligand.

When this cell-permeable ligand is introduced to cells expressing a HaloTag-fusion protein, the HaloTag protein acts as an enzyme, binding the ligand within its active site. A key mutation in the HaloTag active site (His272 to Phe) prevents the hydrolysis step that would normally release the substrate. nih.govacs.org Instead, a nucleophilic aspartate residue in the active site attacks the chloroalkane, displacing the chloride and forming a stable, covalent ester linkage between the HaloTag protein and the dye ligand. nih.govacs.org This rapid and specific reaction allows for precise labeling of the protein of interest for applications like single-particle tracking and super-resolution imaging. biorxiv.orgbiorxiv.org

Table 2: Research Findings on HaloTag Labeling with PA Janelia Fluor® 646

Research AreaTarget Protein FusionKey Finding
Single-Particle Tracking PALM (sptPALM)Sox2-HaloTagEnabled simultaneous two-color tracking with a SNAP-tag labeled protein (H2B) to study transcription factor dynamics relative to chromatin. biorxiv.orgbiorxiv.org
Live-Cell ImagingTOMM20-HaloTagDemonstrated specific labeling of mitochondria and allowed for tracking the dynamics of individual outer mitochondrial membrane proteins. biorxiv.org
Endogenous Protein ImagingBRD4-HaloTagCRISPR/Cas9-mediated tagging of endogenous BRD4 with HaloTag allowed for labeling with Janelia Fluor® 646 ligand and subsequent analysis by flow cytometry. promega.com

SNAP-tag System for PA Janelia Fluor 646, SE Conjugation

The SNAP-tag system is based on a 20 kDa mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT). researchgate.net This engineered tag specifically and covalently reacts with benzylguanine (BG) derivatives. researchgate.net To make PA Janelia Fluor® 646 compatible with this system, the NHS ester of the dye is conjugated to a BG derivative that has a linker with a terminal amine group (BG-NH2). researchgate.netresearchgate.net This synthesis results in a PA Janelia Fluor® 646-BG substrate.

When this substrate is added to cells expressing a SNAP-tag fusion protein, the SNAP-tag binds the benzylguanine portion of the ligand. The protein's active site cysteine residue then performs a nucleophilic attack, covalently attaching the entire ligand (including the dye) to the SNAP-tag and releasing guanine. researchgate.net This reaction is highly specific and allows for precise, covalent labeling of the protein of interest within a cellular context. The SNAP-tag system, like the HaloTag, is widely used for a variety of advanced imaging applications. biorxiv.orgbiorxiv.org

Table 3: Research Findings on SNAP-tag Labeling with PA Janelia Fluor® 646

Research AreaTarget Protein FusionKey Finding
Multicolor Super-Resolution MicroscopyHistone H2B-SNAP-tagLabeled with PA-JF646-SNAP-tag ligand for two-color sptPALM experiments to visualize chromatin structure and dynamics. biorxiv.orgbiorxiv.org
Live-Cell ImagingN/AThe development of PA-JF646-SNAP-tag ligands was crucial for enabling far-red photoactivatable labeling with this system. biorxiv.org

Alternative Bioorthogonal Approaches for Diverse Research Targets

Beyond the widely used NHS ester and genetically encoded tag systems, other bioorthogonal chemistries can be employed to conjugate PA Janelia Fluor® 646 to biomolecules, offering solutions for labeling specific residues or different classes of molecules.

Maleimide-Based Thiol Reactivity

For targeting cysteine residues, a maleimide-functionalized version of PA Janelia Fluor® 646 is available. rndsystems.comtocris.com The maleimide (B117702) group exhibits high reactivity and selectivity for the thiol (sulfhydryl) group of cysteine side chains. thermofisher.com The reaction, which forms a stable thioether bond, proceeds optimally at a near-neutral pH (6.5-7.5). thermofisher.com This provides an alternative to amine-reactive chemistry, which can be advantageous if the protein of interest has a unique and accessible cysteine residue but lacks reactive lysines in the desired labeling region, or if lysine modification would disrupt protein function. The protocol is similar to NHS ester labeling, involving incubation of the protein with a molar excess of the maleimide-dye conjugate followed by purification. thermofisher.com

Table 4: Properties of PA Janelia Fluor® 646, Maleimide

PropertyValue
Reactive GroupMaleimide
Target Functional GroupThiol (Sulfhydryl)
Excitation Maximum649 - 651 nm rndsystems.comtocris.com
Emission Maximum663 - 665 nm rndsystems.comtocris.com
ApplicationsFlow cytometry, confocal microscopy, dSTORM, STED rndsystems.comtocris.com

Chloroalkane Handle for Fusion Tag Proteins

The chloroalkane handle is the key reactive chemical moiety within the HaloTag ligand. ptglab.comwikipedia.orgnih.govacs.org It is a short alkyl chain with a terminal chlorine atom. This functional group itself is not typically used to directly label endogenous proteins, as its reactivity is not specific enough. Instead, its primary role is as a specific substrate for the engineered HaloTag protein. ptglab.comwikipedia.orgnih.govacs.org The design of the HaloTag's active site creates a binding pocket that specifically recognizes the chloroalkane handle, facilitating the subsequent covalent bond formation. wikipedia.orgnih.govacs.org Therefore, the chloroalkane handle is an integral part of the HaloTag system, enabling the specific conjugation of any molecule, such as PA Janelia Fluor® 646, that has been attached to it.

Strategies for Minimizing Non-Specific Labeling in Complex Biological Systems

Achieving high-fidelity labeling with PA Janelia Fluor® 646, SE hinges on a multi-faceted approach that addresses potential sources of non-specific interactions at various stages of the experimental workflow. These strategies can be broadly categorized into the optimization of labeling conditions, the use of blocking agents, and advanced surface passivation techniques, particularly relevant for single-molecule imaging applications.

A foundational characteristic of some Janelia Fluor® dyes that inherently reduces background is their fluorogenic nature. Certain Janelia Fluor® probes are designed to be non-fluorescent until they bind to their specific target, such as a protein tag or a biological structure. For instance, a conjugate of Janelia Fluor® 646 with Taxol is non-fluorescent until it binds to microtubules, enabling no-wash experimental protocols with low background. bio-techne.comtocris.com This property is a significant advantage in minimizing signals from unbound dye molecules in the cellular environment.

Furthermore, the photoactivatable nature of PA Janelia Fluor® 646, SE provides an additional layer of control. The dye remains in a non-fluorescent state until it is specifically activated by light of a particular wavelength (typically around 365-405 nm). tocris.comfishersci.be This temporal control ensures that fluorescence is only generated at the desired time and location, significantly reducing background from non-specifically bound but unactivated probes.

Optimization of Labeling Parameters

Careful optimization of the concentration of PA Janelia Fluor® 646, SE and the incubation time is a primary strategy to reduce non-specific binding.

Dye Concentration: Utilizing the lowest effective concentration of the dye minimizes the pool of unbound molecules available to interact non-specifically with cellular components or surfaces. For live-cell imaging with Janelia Fluor dyes, starting concentrations in the range of 0.1–1 µM are often recommended, with the optimal concentration being determined empirically for each cell type and target protein.

Incubation Time: The duration of cell exposure to the dye should be sufficient for specific labeling of the target but short enough to limit non-specific uptake and sequestration within cellular compartments. Incubation times of 15–60 minutes are a common starting point for live-cell labeling.

Washing Steps: Thorough washing after the labeling incubation is crucial to remove unbound dye. A common practice involves rinsing the cells multiple times with a buffered saline solution, such as PBS. The inclusion of a protein like bovine serum albumin (BSA) at a concentration of around 2% in the wash buffer can further help to quench and remove non-specifically adsorbed dye molecules. bio-techne.combio-techne.com A post-labeling wash step with serum-containing media for about 30 minutes can also be effective in quenching unbound dye.

ParameterRecommended Starting RangeRationale
Dye Concentration 0.1 - 1 µMMinimizes excess unbound dye available for non-specific interactions.
Incubation Time 15 - 60 minutesBalances specific labeling with minimizing non-specific uptake.
Washing Protocol 3x rinse with PBS + 2% BSAEffectively removes unbound and loosely bound dye molecules.

Use of Blocking Agents

Blocking agents are employed to saturate non-specific binding sites on cells and substrate surfaces, thereby preventing the subsequent non-specific adhesion of the fluorescent probe.

Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can be included in the labeling and washing buffers. It effectively blocks non-specific hydrophobic and charge-based interactions.

Serum: In some applications, particularly in fixed-cell immunofluorescence, the use of normal serum from the species in which the secondary antibody was raised can be an effective blocking strategy.

Commercial Blocking Reagents: Specialized commercial blocking solutions are available that are formulated to reduce background fluorescence from various sources, including the non-specific binding of charged fluorescent dyes.

Surface Passivation Techniques for Single-Molecule Imaging

For single-molecule imaging applications, where the signal from a single fluorophore is detected, minimizing non-specific binding to the imaging surface is of utmost importance. Various surface passivation techniques have been developed to create an inert surface that resists protein and dye adsorption.

Poly(ethylene glycol) (PEG) Coating: Coating glass surfaces with PEG is a standard method to prevent non-specific binding of proteins and dyes. nih.gov Advanced protocols involve a two-round PEGylation process to achieve a high-density layer, which significantly improves the quality of passivation. nih.gov

Lipid Bilayers: For imaging membrane proteins, supported lipid bilayers can serve as an excellent passivation layer while providing a more native-like environment for the cells. biorxiv.org

Star Polymer Surface Passivation: An alternative approach utilizes star-shaped PEO-based polymers that can be cross-linked to form a highly dense and protein-resistant surface coating. semi.ac.cn

These strategies, often used in combination, are essential for harnessing the full potential of PA Janelia Fluor® 646, SE in demanding applications like super-resolution microscopy and single-particle tracking, ensuring that the resulting data is a true reflection of the molecular events of interest.

Applications of Pa Janelia Fluor 646, Se in Super Resolution Microscopy

Photoactivated Localization Microscopy (PALM)

PA Janelia Fluor® 646, SE is a premier dye for Photoactivated Localization Microscopy (PALM), a super-resolution technique that relies on the sequential activation and localization of individual fluorescent molecules. The dye serves as an excellent alternative to photoactivatable fluorescent proteins traditionally used in PALM. Initially in a "dark" state, PA Janelia Fluor® 646, SE can be stochastically activated by a brief pulse of UV or violet light (typically around 365-405 nm). Once activated, it fluoresces brightly upon excitation by a red laser (around 649-651 nm) until it eventually photobleaches. This cycle of sparse activation and subsequent imaging allows for the precise localization of individual molecules, from which a composite super-resolution image is constructed.

Table 1: Photophysical Properties of PA Janelia Fluor® 646, SE

Property Value
Activation Wavelength ~365 - 405 nm
Excitation Maximum (post-activation) 649 - 651 nm
Emission Maximum (post-activation) 663 - 665 nm
Quantum Yield* 0.54
Extinction Coefficient* 152,000 M⁻¹cm⁻¹

Note: Quantum yield and extinction coefficient values are for the parent fluorophore, Janelia Fluor® 646.

The high photon output and photostability of PA Janelia Fluor® 646, SE make it particularly advantageous for single-particle tracking PALM (sptPALM), a technique used to map the trajectories of individual molecules in living cells. In sptPALM, the sparse photoactivation of the dye enables the tracking of single proteins over time, providing critical insights into molecular dynamics, diffusion kinetics, and protein-protein interactions.

Detailed research has demonstrated the dye's effectiveness in demanding live-cell experiments. For instance, its high photostability allows for the tracking of individual proteins for approximately 10-15 seconds under ideal conditions. A key application is in multicolor imaging. PA Janelia Fluor® 646, SE can be paired with other photoactivatable dyes, such as PA Janelia Fluor® 549, SE, for simultaneous two-color sptPALM in live cells. This has been successfully applied in studies of mouse embryonic stem cells to simultaneously track two different proteins, such as histone H2B and the transcription factor Sox2, revealing their dynamic interactions within the nucleus.

In addition to live-cell studies, PA Janelia Fluor® 646, SE is highly effective for PALM imaging in fixed cells to analyze ultrastructural details. In this context, the goal is not to track movement but to determine the precise location of as many molecules as possible to reconstruct a static, high-resolution image of cellular components. The brightness of the dye allows for localization with high precision. Research has shown a median localization error for PA Janelia Fluor® 646 of just 20.6 nm, a significant improvement over other fluorescent labels. This precision enables the detailed mapping of protein organization in complex structures. The dye can be conjugated to antibodies or self-labeling tags like SNAP-tag® and HaloTag® to label specific proteins of interest for high-density molecular mapping.

Stochastic Optical Reconstruction Microscopy (STORM) and Direct STORM (dSTORM) Techniques

While PALM and Stochastic Optical Reconstruction Microscopy (STORM) are both single-molecule localization techniques based on similar principles, the specific photophysics of the fluorophores used are often different. Classic STORM often utilizes pairs of "activator" and "reporter" dyes that can be reversibly photoswitched, while dSTORM relies on the intrinsic ability of certain single fluorophores to blink or photoswitch between fluorescent and dark states in the presence of specific imaging buffers.

The defining characteristic of PA Janelia Fluor® 646, SE is its photoactivation—a largely irreversible conversion from a non-fluorescent to a fluorescent state. This mechanism makes it fundamentally suited for PALM. In contrast, the non-photoactivatable parent compound, Janelia Fluor® 646, is widely used for dSTORM and STED because of its exceptional brightness and ability to photoswitch in appropriate buffer conditions. Therefore, while the Janelia Fluor® 646 scaffold is a key component in dSTORM imaging, the photoactivatable version (PA) is primarily applied to PALM-based methodologies.

Stimulated Emission Depletion (STED) Microscopy Integration

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser to de-excite fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. The primary requirements for a STED fluorophore are high brightness, photostability, and a high cross-section for stimulated emission by the depletion laser.

The photoactivation property of PA Janelia Fluor® 646, SE is not a primary requirement for conventional STED microscopy. The non-photoactivatable Janelia Fluor® 646 is well-suited for STED imaging due to its far-red emission and high photostability. The integration of photoactivatable dyes into STED workflows is an area of advanced research, sometimes used to control the population of active fluorophores and reduce background. However, this is not a standard application, and the use of PA Janelia Fluor® 646, SE in STED microscopy is not commonly reported, as its core design is optimized for stochastic localization rather than depletion-based resolution enhancement.

Structured Illumination Microscopy (SIM) Enhancements

Structured Illumination Microscopy (SIM) is a super-resolution technique that uses a spatially structured illumination pattern to excite a sample, effectively doubling the spatial resolution of conventional widefield microscopy. A major advantage of SIM is its compatibility with a wide range of standard, bright, and photostable fluorescent dyes.

The Janelia Fluor® family of dyes, including the 646 variant, are suitable for SIM due to their inherent brightness and photostability. However, the photoactivatable nature of PA Janelia Fluor® 646, SE does not provide a direct enhancement to the fundamental mechanism of SIM. The technique does not rely on the stochastic activation of single molecules. Therefore, while the fluorophore is compatible, its specific photoactivatable property is not leveraged to enhance resolution in standard SIM applications.

Table 2: Summary of PA Janelia Fluor® 646, SE Applications in Super-Resolution Microscopy

Technique Suitability of PA JF 646, SE Key Findings / Notes
sptPALM (Live-Cell) Excellent Enables long-duration single-molecule tracking due to high photostability. Ideal for multicolor experiments when paired with other PA dyes.
Fixed-Cell PALM Excellent High brightness allows for high-precision localization (~20.6 nm error), enabling detailed ultrastructural analysis.
STORM / dSTORM Not a primary application The photoactivation mechanism is optimized for PALM. The non-photoactivatable parent dye, Janelia Fluor® 646, is commonly used for dSTORM.
STED Not a primary application STED relies on fluorescence depletion, not activation. The non-photoactivatable parent dye, Janelia Fluor® 646, is well-suited for STED.

| SIM | Compatible | The dye's brightness is beneficial, but the photoactivation property does not inherently enhance the SIM method. |

Utilization in Single Molecule Tracking and Dynamic Biological Processes

Real-Time Observation of Molecular Mobility and Interactions

PA Janelia Fluor 646, SE has been instrumental in the real-time observation of complex molecular behaviors in living cells. A significant application of this technology has been in the study of protein aggregation and its impact on cellular function. For instance, in research related to Huntington's disease, this dye was used to track the dynamics of mutant Huntingtin (mHtt) protein fragments. Current time information in Lycoming County, US. Single-molecule localization microscopy revealed that mHtt proteins exist in three distinct states: freely diffusing, forming dynamic clusters, and assembling into large, stable aggregates. Current time information in Lycoming County, US.

Crucially, these real-time observations demonstrated that the large, stable mHtt aggregates act as "decoy traps" within the cell. Current time information in Lycoming County, US. By labeling the transcription factor Sp1 with PA Janelia Fluor 646, SE, researchers could directly visualize its interaction with these aggregates. The study showed that Sp1 molecules became entrapped within the mHtt aggregates, significantly impeding their normal diffusive search for target DNA sites. Current time information in Lycoming County, US. This research provides a clear example of how PA Janelia Fluor 646, SE can be used to elucidate the molecular interactions that underlie disease pathology, showing how pathological aggregates can sequester essential cellular machinery.

Analysis of Intracellular Transport Mechanisms

The ability to track individual molecules with PA Janelia Fluor 646, SE offers profound insights into the mechanisms of intracellular transport. By following the trajectories of specific proteins or other biomolecules, researchers can dissect the pathways and dynamics of their movement within the complex cellular environment.

The aforementioned study on Huntingtin aggregates also sheds light on the disruption of intracellular transport. Current time information in Lycoming County, US. The normal transport of a transcription factor like Sp1 to its target genes in the nucleus is a critical process for gene regulation. The single-molecule tracking experiments using PA Janelia Fluor 646, SE demonstrated that the presence of mHtt aggregates creates physical "roadblocks," altering the effective transport of Sp1. Current time information in Lycoming County, US. The data indicated that these aggregates are chromatin-excluding and form sticky traps that hinder the target search process of Sp1, thereby disrupting its ability to reach its genomic targets and regulate gene expression. Current time information in Lycoming County, US. This provides a direct link between the formation of protein aggregates and the impairment of intracellular transport mechanisms essential for normal cellular function.

Quantification of Molecular Diffusion and Confinement

A key strength of single-molecule tracking with PA Janelia Fluor 646, SE is the ability to quantitatively analyze the motion of individual molecules. This allows for the calculation of biophysical parameters such as diffusion coefficients and the characterization of confinement within specific cellular compartments. The sptPALM technique, for which PA Janelia Fluor 646, SE is well-suited, can generate vast datasets of molecular trajectories, enabling the creation of detailed maps of molecular motion. glpbio.com

For example, studies on the diffusion of transcription factors in the nucleus have used single-molecule tracking to categorize their movement into distinct populations, such as freely diffusing molecules and those transiently bound to chromatin. While not always specifying PA Janelia Fluor 646, SE, the methodologies are directly applicable. For instance, the transcription factor c-Myc has been observed to explore the nucleus globally, while the positive transcription elongation factor P-TEFb acts as a local explorer. nih.gov Such studies yield quantitative data on the different diffusive states of these proteins.

The table below presents representative data on the diffusion coefficients of various nuclear proteins, illustrating the types of quantitative insights that can be gained from single-molecule tracking experiments.

ProteinDiffusive StateDiffusion Coefficient (D, μm²/s)Fraction of Population (%)
'Free' Dendra2Slow2.624
'Free' Dendra2Fast1372
Dendra2-H2BImmobile< 0.135
Dendra2-H2BMobile0.525
Dendra2-H2BFast1340

This table presents data adapted from a study on transcription factor dynamics, illustrating the quantitative analysis possible with single-molecule tracking. The diffusion coefficients and population fractions are representative of the types of measurements obtained in such experiments. nih.gov

Similarly, sptPALM has been used to map the diffusion of membrane proteins. By tracking thousands of individual molecules, researchers can generate histograms of diffusion coefficients, revealing whether proteins are freely mobile, confined to specific membrane domains, or immobile. This level of quantitative detail is crucial for understanding the organization and function of cellular membranes.

Advanced Imaging Modalities and Multiplexing Capabilities

Multicolor Super-Resolution Imaging with Spectrally Distinct Photoactivatable Dyes

The ability to simultaneously visualize multiple proteins or cellular structures at the nanoscale is crucial for understanding complex biological processes. PA Janelia Fluor® 646, SE, in combination with other spectrally distinct photoactivatable dyes, has been instrumental in advancing multicolor super-resolution imaging, particularly in the context of single-particle tracking photoactivated localization microscopy (sptPALM).

A prime example of this is the dual-color sptPALM approach utilizing PA Janelia Fluor® 646, SE and PA Janelia Fluor® 549, SE. einsteinmed.edu These two dyes can be multiplexed to perform two-color sptPALM in living cells. einsteinmed.edu Both dyes remain non-fluorescent until activated with a 405 nm laser, at which point they can be individually excited and their emissions captured to track the dynamics of two different molecules simultaneously. einsteinmed.edu This strategy has been successfully employed to study the interaction between the transcription factor Sox2 and the histone protein H2B in live embryonic stem cells. promega.comfluorofinder.com In these experiments, Sox2 was fused to a HaloTag protein and labeled with the PA Janelia Fluor® 549 HaloTag ligand, while H2B was fused to a SNAP-tag and labeled with the PA Janelia Fluor® 646 SNAP-tag ligand. promega.comfluorofinder.com

The superior brightness and photostability of the Janelia Fluor® dyes, including PA Janelia Fluor® 646, SE, contribute significantly to the quality of super-resolution images. promega.com For instance, in PALM imaging, PA Janelia Fluor® 646 has demonstrated a median photon detection of 805.3 per molecule, a substantial improvement over the 114.3 photons detected per mEos3.2 molecule, a commonly used fluorescent protein. promega.com This leads to a higher localization precision, with a median localization error of 20.6 nm for PA Janelia Fluor® 646 compared to 35.8 nm for mEos3.2. promega.com

The photophysical properties of these paired photoactivatable dyes are summarized in the table below:

FeaturePA Janelia Fluor® 646, SEPA Janelia Fluor® 549, SE
Activation Wavelength 405 nm405 nm
Excitation Maximum 649 - 651 nm551 - 553 nm
Emission Maximum 663 - 665 nm570 - 573 nm
Reactive Group NHS esterNHS ester
Labeling Strategy Primary amines (e.g., on proteins)Primary amines (e.g., on proteins)
Self-Labeling Tag Compatibility HaloTag®, SNAP-tag®HaloTag®, SNAP-tag®

This table summarizes the key photophysical properties of PA Janelia Fluor® 646, SE and PA Janelia Fluor® 549, SE, highlighting their suitability for two-color super-resolution imaging.

Two-Photon Activation Strategies for Deep-Tissue Imaging Research

Two-photon microscopy (2PM) is a powerful technique for imaging deep within scattering biological tissues, offering advantages such as reduced phototoxicity and enhanced penetration depth compared to conventional one-photon microscopy. janelia.orgnih.govnih.gov The use of near-infrared light for excitation minimizes scattering and absorption by endogenous molecules like hemoglobin and melanin. The non-linear nature of two-photon absorption confines fluorescence excitation to the focal volume, providing intrinsic optical sectioning.

The general strategy for two-photon activation involves using a focused, high-intensity pulsed laser to deliver two photons of lower energy (longer wavelength) to the photoactivatable molecule, effectively triggering its conversion to the fluorescent state. This approach would, in principle, allow for the precise activation of PA Janelia Fluor® 646, SE deep within a biological sample, enabling the tracking of single molecules or the visualization of specific structures in their native tissue context. The ideal excitation wavelengths for deep tissue imaging are often found in the 1300 nm and 1700 nm windows, where water absorption is minimized. nih.gov

The efficiency of two-photon uncaging is quantified by the two-photon uncaging cross-section, a measure of the molecule's ability to absorb two photons simultaneously to initiate the photochemical reaction. While specific values for PA Janelia Fluor® 646, SE are not published, the development of caged compounds with high two-photon uncaging cross-sections is an active area of research, with values for some coumarin-based cages approaching 1 Goeppert-Mayer (GM).

Integration with Light-Sheet Microscopy for Volumetric Imaging

Light-sheet fluorescence microscopy (LSFM) has revolutionized volumetric imaging of biological specimens by illuminating only a thin plane of the sample at a time, thereby reducing phototoxicity and photobleaching compared to point-scanning techniques like confocal microscopy. frontiersin.org This makes LSFM particularly suitable for long-term imaging of live cells and organisms. The integration of single-molecule localization microscopy (SMLM) techniques with light-sheet illumination is an emerging field that promises to deliver super-resolved 3D images of thick biological samples with reduced background fluorescence. nih.govfrontiersin.org

While specific studies detailing the use of PA Janelia Fluor® 646, SE with light-sheet microscopy for volumetric super-resolution imaging are limited, the principles of this combination are well-established. The optical sectioning provided by the light sheet would effectively reduce the out-of-focus fluorescence that can obscure single-molecule signals in thick samples. By sequentially activating a sparse subset of PA Janelia Fluor® 646, SE molecules within the illuminated plane, their positions can be precisely localized. Repeating this process allows for the reconstruction of a super-resolved image of that plane. By moving the light sheet through the sample, a full 3D super-resolution volume can be generated.

A related dye, Janelia Fluor® 635, has been successfully used in conjunction with SiMView light-sheet microscopy for 3D imaging of the central nervous system in Drosophila larvae. This demonstrates the potential of the Janelia Fluor® family of dyes for volumetric imaging in complex biological systems.

The development of advanced light-sheet modalities, such as lattice light-sheet microscopy, which uses a thin, structured sheet of light to further reduce phototoxicity and improve resolution, offers exciting possibilities for future applications with photoactivatable dyes like PA Janelia Fluor® 646, SE. janelia.org The combination of the high photon budget and photostability of PA Janelia Fluor® 646, SE with the gentle and rapid imaging capabilities of lattice light-sheet microscopy could enable unprecedented long-term, 3D super-resolution imaging of dynamic cellular processes.

Methodological Considerations and Optimization in Pa Janelia Fluor 646, Se Based Research

Illumination Strategies for Controlled Photoactivation and Fluorescence Recovery

Controlled photoactivation is paramount in SMLM to ensure that only a sparse subset of fluorophores is activated at any given time, allowing for their precise localization. For PA Janelia Fluor 646, SE, which is initially in a non-fluorescent state, activation is typically achieved using violet or near-UV light. tocris.commedchemexpress.com

Photoactivation and Imaging Wavelengths:

Activation: PA Janelia Fluor 646, SE is effectively activated using lasers with wavelengths of 365 nm or 405 nm. medchemexpress.com

Excitation: Once activated, the fluorophore is excited using a laser in the red region of the spectrum, typically around 640-650 nm. nih.gov

Emission: The resulting fluorescence is then detected at its emission maximum of approximately 663-665 nm. tocris.com

The intensity and duration of the activation laser are critical parameters that must be carefully controlled. A low-power activation laser is used to stochasticity activate a small number of molecules in each frame. The power of the activation laser can be gradually increased throughout the experiment to maintain a relatively constant number of activated molecules per frame as the initial population of photoactivatable molecules is depleted.

For two-color sptPALM experiments, PA Janelia Fluor 646, SE can be multiplexed with other photoactivatable dyes like PA Janelia Fluor 549. Both dyes can be activated using a 405 nm laser, allowing for simultaneous imaging of two different molecular species. tocris.com Furthermore, two-photon activation has been demonstrated for the related PA-JF549 dye, suggesting that two-photon excitation at wavelengths around 800 nm could be a viable strategy for activating PA Janelia Fluor 646, SE with reduced phototoxicity and improved spatial confinement of activation. biotium.com

Fluorescence recovery after photobleaching (FRAP) is not a primary application for photoactivatable dyes like PA Janelia Fluor 646, SE in the context of SMLM. However, understanding the photophysics of the activated fluorophore is crucial. The activated state of Janelia Fluor dyes is known for its high photostability, which allows for the collection of a high number of photons per molecule before photobleaching, a key factor for achieving high localization precision. biotium.com

Table 1: Illumination Parameters for PA Janelia Fluor 646, SE

ParameterWavelength/RangePurposeKey Considerations
Photoactivation 365 nm or 405 nmConverts the dye from a non-fluorescent to a fluorescent state.Use low laser power and gradually increase to maintain sparse activation.
Excitation ~640-650 nmExcites the activated fluorophore to elicit fluorescence.Use sufficient power to obtain a strong signal without inducing rapid photobleaching.
Emission ~663-665 nmWavelength at which the fluorescence signal is detected.Use appropriate emission filters to isolate the fluorescence signal from excitation light and background.
Two-Photon Activation (Potential) ~800 nmAlternative activation method with potential for reduced phototoxicity.Requires a tunable femtosecond laser and optimization of power and wavelength.

Sample Preparation Techniques for High-Resolution Imaging

The quality of the sample preparation is a critical determinant of the success of any super-resolution imaging experiment. For PA Janelia Fluor 646, SE, which is cell-permeable, labeling can be performed in both live and fixed cells. tocris.combio-techne.com

Labeling Strategies:

PA Janelia Fluor 646, SE is supplied as an NHS ester, which reacts with primary amines on proteins. tocris.com However, for specific labeling of proteins of interest, it is commonly used in conjunction with self-labeling tag systems such as HaloTag® and SNAP-tag®. tocris.commedchemexpress.com This involves genetically fusing the tag to the protein of interest and then incubating the cells with the corresponding PA Janelia Fluor 646, SE ligand. The photoconversion efficiencies of the dye are substantially improved upon protein conjugation. tocris.com

Live-Cell Labeling Protocol:

A typical starting point for labeling live cells is to incubate them with the PA Janelia Fluor 646, SE-HaloTag or -SNAP-tag ligand at a concentration of around 100 nM for 1 hour. biotium.com Following incubation, it is crucial to perform several washes with fresh imaging medium to remove unbound dye and minimize background fluorescence. biotium.com For single-molecule imaging, concentrations as low as 1-10 nM have been used to reduce non-specific binding. bio-techne.com

Fixed-Cell Labeling and Permeabilization:

For imaging fixed cells, a common procedure involves the following steps:

Fixation: Cells are typically fixed with 4% paraformaldehyde (PFA) for 10 minutes. biotium.com

Washing: Thorough washing with a buffer such as phosphate-buffered saline (PBS) is necessary to remove the fixative. biotium.com

Permeabilization: If the target protein is intracellular, the cell membrane needs to be permeabilized to allow the dye to enter. A common method is to use a detergent like 0.1-0.2% Triton X-100 in PBS for 5-10 minutes. bio-techne.com It is important to note that excessive permeabilization can lead to the loss of cellular components and should be optimized. bio-techne.com

Labeling and Washing: The fixed and permeabilized cells are then incubated with the PA Janelia Fluor 646, SE probe, followed by extensive washing to remove unbound dye.

Mounting Media:

For fixed-cell imaging, the choice of mounting medium is important for preserving the sample and the fluorescence signal. For SMLM, imaging is often performed in a buffer solution rather than a hardening mounting medium. biotium.com Specific imaging buffers containing components like glucose oxidase and catalase can be used to create an oxygen-scavenging system, which can improve the photostability of some fluorophores.

Table 2: Recommended Sample Preparation Conditions for PA Janelia Fluor 646, SE

ConditionLive-Cell ImagingFixed-Cell Imaging
Labeling Concentration 1-100 nM~100 nM
Incubation Time ~1 hour~1 hour
Fixation N/A4% Paraformaldehyde
Permeabilization N/A0.1-0.2% Triton X-100 (for intracellular targets)
Washing Extensive washing with imaging mediumExtensive washing with PBS
Imaging Buffer Phenol (B47542) red-free culture mediumPBS or specialized SMLM imaging buffer

Image Reconstruction Algorithms and Data Analysis for Localization Microscopy

The raw data from a PALM experiment consists of a series of images where individual fluorescent molecules appear as diffraction-limited spots. Sophisticated image reconstruction algorithms are required to analyze these images, precisely localize each molecule, and generate a super-resolved image.

The general workflow for data analysis involves:

Localization of Single Molecules: Each frame is analyzed to identify potential single-molecule events. The position of each molecule is then determined with sub-pixel accuracy by fitting its point spread function (PSF) to a 2D Gaussian model.

Drift Correction: Sample drift during the long acquisition times of SMLM experiments is a common issue that can degrade the final image resolution. Drift correction is typically performed by tracking fiducial markers (e.g., fluorescent beads) or by cross-correlation of the localized molecules in different parts of the image sequence.

Image Rendering: The final super-resolved image is generated by plotting the coordinates of all localized molecules.

Several open-source and commercial software packages are available for SMLM data analysis, with ThunderSTORM being a widely used option. nih.gov These software packages allow for the adjustment of various parameters, such as the peak intensity threshold for molecule detection and the fitting parameters for the Gaussian model. The choice of these parameters should be optimized based on the signal-to-noise ratio of the data.

For sptPALM, the analysis is extended to connect the localizations of the same molecule in consecutive frames to generate trajectories. This allows for the quantitative analysis of molecular dynamics, such as diffusion coefficients and confinement radii. Various analytical tools, including mean squared displacement (MSD) analysis, can be applied to these trajectories to extract quantitative information about the movement of the tracked molecules.

Table 3: Common Software for PA Janelia Fluor 646, SE Data Analysis

SoftwareKey FeaturesPrimary Application
ThunderSTORM Open-source ImageJ plugin with a comprehensive set of tools for localization, drift correction, and visualization.PALM, STORM
SMAP Core software for single-molecule localization with 2D Gaussian fitting.SMLM
OneFlowTraX User-friendly, open-source software for localization, tracking, mobility, and clustering analysis.sptPALM
Custom MATLAB/Python Scripts Offer the highest flexibility for developing and implementing novel analysis algorithms.Advanced quantitative analysis

Strategies for Background Minimization in Live-Cell Studies

A high signal-to-noise ratio is crucial for accurate single-molecule localization. In live-cell imaging, several sources can contribute to background fluorescence, including autofluorescence from cellular components and unbound fluorophores.

Minimizing Autofluorescence:

Cellular autofluorescence is often more pronounced in the blue and green regions of the spectrum. The far-red emission of PA Janelia Fluor 646, SE is advantageous in this regard, as cellular autofluorescence is typically lower at these longer wavelengths. nih.gov Additionally, using phenol red-free imaging medium is a standard practice to reduce background fluorescence from the culture medium.

Reducing Background from Unbound Dye:

The low background staining of PA Janelia Fluor 646, SE is a significant advantage. tocris.com However, thorough washing after labeling is still essential to remove any unbound dye that can contribute to a diffuse background. biotium.com Using the lowest effective concentration of the dye for labeling can also help to minimize non-specific binding and background. bio-techne.com

Optimizing Imaging Conditions:

Careful optimization of the imaging setup can also help to improve the signal-to-noise ratio. This includes using high-quality objectives with a high numerical aperture to efficiently collect the fluorescence signal and employing sensitive detectors such as EMCCD or sCMOS cameras.

Impact and Emerging Research Directions

Advancements in Understanding Cellular Architecture and Dynamics

PA Janelia Fluor® 646, SE has been instrumental in advancing our understanding of the intricate architecture and dynamic nature of cellular components. Its application in single-molecule localization microscopy (SMLM) techniques such as photoactivated localization microscopy (PALM) and single-particle tracking PALM (sptPALM) has allowed for the visualization of subcellular structures and the movement of individual molecules in live and fixed cells with nanoscale resolution. nih.govjanelia.org

One key area of advancement is in the study of chromatin organization. Researchers have utilized Janelia Fluor® dyes to image histone proteins, such as H2B, revealing the complex packaging of DNA within the nucleus. researchgate.netnih.gov For instance, super-resolution imaging has provided insights into the distribution of histone H2B and nascent DNA at different axial planes within the cell nucleus, highlighting the dynamic nature of chromatin during DNA replication. researchgate.net

The study of transcription factors has also been greatly enhanced. The dynamics of the pioneer transcription factor Sox2, which plays a crucial role in maintaining the unspecialized state of embryonic stem cells, have been visualized using Janelia Fluor® dyes. nih.govnih.gov Single-molecule tracking has revealed how Sox2 searches for its target sites on DNA within the crowded nuclear environment, providing a deeper understanding of gene regulation. nih.govresearchgate.net

Furthermore, the organization and dynamics of extracellular matrix components have been elucidated using Janelia Fluor® 646. For example, dSTORM (direct stochastic optical reconstruction microscopy) imaging with this dye has been used to visualize the intricate network of collagen VI microfibrils at the cell surface. tocris.combohrium.com This has provided insights into how this essential component of the extracellular matrix is assembled and how it contributes to tissue architecture and function. nih.govnorthwestern.edu

Research Findings on Cellular Architecture and Dynamics with Janelia Fluor® 646, SE
Cellular ComponentMicroscopy TechniqueKey FindingsReferences
Histone H2BSuper-resolution imagingRevealed the distribution of H2B and newly synthesized DNA at different levels within the nucleus, providing insights into chromatin organization during replication. researchgate.net
Sox2 Transcription FactorSingle-molecule tracking (SMT)Visualized the search mechanism of Sox2 for its DNA binding sites, demonstrating a 3D diffusion-dominant search. Showed how Sox2 condensates can exert force on DNA. nih.govnih.gov
Collagen VIdSTORMEnabled visualization of the microfibrillar network of collagen VI at the cell surface, contributing to the understanding of extracellular matrix assembly. tocris.combohrium.com

Contribution to Molecular Mechanism Elucidation

The ability to track individual molecules with high precision using PA Janelia Fluor® 646, SE has significantly contributed to the elucidation of complex molecular mechanisms. By observing the real-time dynamics of proteins and other biomolecules, researchers can infer their function and interactions within the cellular context.

A prime example is the study of the dopamine (B1211576) transporter (DAT), a protein critical for regulating dopamine levels in the brain and a target for therapeutic drugs and substances of abuse. nih.govnih.govresearchgate.net By conjugating a cocaine analog to Janelia Fluor® 646, researchers were able to perform single-particle tracking of individual DAT molecules on the surface of cells. nih.govnih.govresearchgate.net This enabled the quantification and categorization of DAT's dynamic behavior into distinct motion classes: immobile, confined, Brownian, and directed. nih.govnih.govresearchgate.net These findings provide a foundation for further exploration of how DAT surface diffusion is regulated under both normal and pathological conditions. nih.gov

The combination of PALM and single-particle tracking, known as sptPALM, has been a particularly powerful approach. janelia.orgnih.govjanelia.orgfsu.edunih.gov This method allows for the creation of spatially resolved maps of single-molecule motions, revealing heterogeneities in the cellular environment. janelia.orgjanelia.org For instance, sptPALM has been used to study the diffusion of membrane proteins, revealing that some proteins diffuse freely while others are confined to specific domains. nih.gov This level of detail is crucial for understanding the mechanisms that govern protein function at the plasma membrane. nih.gov

Elucidation of Molecular Mechanisms using Janelia Fluor® 646, SE
Molecule/ProcessMethodologyKey Mechanistic InsightsReferences
Dopamine Transporter (DAT)Single-particle tracking with a Janelia Fluor® 646-conjugated ligandCharacterized the dynamic behavior of DAT into four distinct motion classes, providing a basis for understanding its regulation. nih.govnih.govresearchgate.net
Membrane Protein DynamicssptPALMRevealed spatial and temporal heterogeneities in the motion of membrane proteins, indicating the presence of distinct membrane domains that influence protein function. janelia.orgnih.gov

Computational Methods for Enhancing PA Janelia Fluor 646, SE Imaging Data

The vast and complex datasets generated by super-resolution microscopy techniques using PA Janelia Fluor® 646, SE necessitate the use of sophisticated computational methods for data analysis and interpretation. The raw data from SMLM experiments consists of thousands of images containing localized fluorescent spots, which must be processed to reconstruct a final super-resolution image and extract quantitative information about molecular dynamics.

The analysis pipeline for sptPALM data, for example, involves several key computational steps:

Localization of Single Molecules: The first step is to precisely determine the coordinates of each individual fluorescent molecule in each frame of the image series. This is typically achieved by fitting the point spread function (PSF) of each fluorescent spot with a 2D Gaussian function. nih.gov

Tracking of Molecular Trajectories: Once localized, the positions of the same molecule in consecutive frames are linked together to reconstruct its trajectory over time. Various algorithms have been developed for this purpose, which can handle high densities of molecules. aps.org

Analysis of Trajectories: The reconstructed trajectories are then analyzed to extract quantitative parameters that describe the motion of the molecules, such as their diffusion coefficient and confinement status. This information can be used to generate spatially resolved maps of molecular dynamics. janelia.org

Several open-source and commercial software packages are available to perform these analyses. However, there is an ongoing need for the development of more advanced computational tools that can handle the ever-increasing size and complexity of super-resolution imaging data. Future developments in this area will likely focus on the integration of machine learning and artificial intelligence approaches to automate and improve the accuracy of data analysis, as well as to extract more subtle patterns and correlations from the data.

Q & A

Q. How should PA Janelia Fluor® 646, SE be conjugated to proteins or cellular targets for live-cell imaging?

PA Janelia Fluor® 646, SE is an NHS ester that covalently binds to primary amine groups (e.g., lysine residues or N-termini of proteins). For optimal conjugation:

  • Dissolve the dye in anhydrous DMSO (5–10 mM stock) to avoid hydrolysis.
  • Incubate with target proteins or cells at a molar ratio of 1:1–1:5 (dye:protein) for 30–60 minutes at 4°C or room temperature.
  • Remove excess dye via gel filtration or dialysis. For cellular targets (e.g., HaloTag® fusion proteins), use 100–200 nM dye in serum-free media for 15–30 minutes .
  • Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence or flow cytometry .

Q. What are the recommended activation parameters for PA Janelia Fluor® 646, SE in single-molecule tracking experiments?

  • Activation wavelength : 365 nm (UV light).
  • Typical power density : 0.5–2 W/cm² for 1–10 seconds, depending on the imaging system.
  • Post-activation, the dye emits at 663–665 nm (excitation: 649–651 nm). Use a 640-nm laser for imaging and a 660/50-nm emission filter.
  • For live-cell sptPALM, limit activation pulses to minimize phototoxicity .

Q. Can PA Janelia Fluor® 646, SE be multiplexed with other fluorophores?

Yes. PA Janelia Fluor® 646, SE is compatible with:

  • PA Janelia Fluor® 549, SE : Activated at 405 nm (emission: 570–573 nm), enabling dual-color sptPALM .
  • HaloTag® ligands (e.g., JF549) : Use sequential labeling to avoid spectral overlap.
  • Hoechst stains : For nuclear counterstaining (e.g., Hoechst 33342). Validate multiplexing using spectral unmixing or sequential excitation .

Advanced Research Questions

Q. How can discrepancies in photostability data for PA Janelia Fluor® 646, SE be resolved across experimental setups?

Photostability variations often arise from:

  • Oxygen scavengers : Include glucose oxidase/catalase systems to reduce photobleaching in fixed cells.
  • Imaging buffer composition : Use 50–100 mM mercaptoethylamine (MEA) for improved dye stability in live-cell imaging.
  • Laser power calibration : Ensure consistent power density across replicates (e.g., 0.1–0.5 kW/cm² for STED).
  • Quantitative comparisons should normalize for laser intensity and exposure time .

Q. What strategies optimize PA Janelia Fluor® 646, SE for single-molecule tracking in dense cellular environments?

  • Sparse activation : Use low UV intensity to activate ≤1% of labeled molecules per frame.
  • High-speed imaging : Acquire images at ≥50 fps to capture rapid diffusion dynamics.
  • Background reduction : Pre-incubate cells with 0.1% BSA to block non-specific binding.
  • Analysis tools : Process data with algorithms like TrackMate (Fiji) to filter false positives .

Q. How does PA Janelia Fluor® 646, SE labeling impact protein function or localization?

  • Functional assays : Compare labeled vs. unlabeled proteins in pull-downs or enzymatic activity assays.
  • Localization validation : Co-stain with antibodies against endogenous targets (e.g., anti-EEA1 for endosomes).
  • Live-cell compatibility : PA Janelia Fluor® 646, SE exhibits minimal cytotoxicity at ≤500 nM .

Q. What controls are critical for validating specificity in autophagosome motility studies using PA Janelia Fluor® 646, SE?

  • Negative controls : Use cells lacking the HaloTag® fusion protein or treated with non-targeting ligands.
  • Competition assays : Pre-incubate with excess unlabeled HaloTag® ligand (e.g., TMR).
  • Co-localization : Verify with LysoTracker® or markers like LC3B .

Photophysical Properties of PA Janelia Fluor® 646, SE

ParameterValueReference
Activation wavelength365 nm
Excitation maximum649–651 nm
Emission maximum663–665 nm
Photostability (τ₁/₂)~5–10 s (live-cell, 640 nm)
Cell permeabilityYes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.